Product packaging for 4-(Dec-3-ene-1,5-diyn-1-yl)aniline(Cat. No.:CAS No. 823228-21-3)

4-(Dec-3-ene-1,5-diyn-1-yl)aniline

Cat. No.: B15408461
CAS No.: 823228-21-3
M. Wt: 223.31 g/mol
InChI Key: ZZYSSKNLRFYKOO-UHFFFAOYSA-N
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Description

4-(Dec-3-ene-1,5-diyn-1-yl)aniline is a sophisticated chemical building block designed for advanced research applications. This compound features a unique molecular architecture, combining an aniline group with a dec-3-ene-1,5-diyne chain. This structure integrates both alkyne and alkene functionalities, making it a highly versatile intermediate for click chemistry, metal-catalyzed cross-couplings, and cycloaddition reactions. Its primary value lies in medicinal chemistry and drug discovery, where it serves as a key precursor for the synthesis of novel compounds. Researchers can utilize the reactive aniline amine group for amide bond formation or as a precursor to Schiff bases, a class of molecules known for their demonstrated antimicrobial properties according to recent scientific literature . Furthermore, the conjugated diyne system is of significant interest in the development of potential antiviral agents, as similar C5-modified diyne structures have been explored for their activity against viruses such as VZV . The compound's mechanism of action in final applications is derivative-specific but may involve interaction with biological targets like enzymes or receptors, potentially inhibiting viral replication or bacterial growth. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N B15408461 4-(Dec-3-ene-1,5-diyn-1-yl)aniline CAS No. 823228-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823228-21-3

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

4-dec-3-en-1,5-diynylaniline

InChI

InChI=1S/C16H17N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14H,2-4,17H2,1H3

InChI Key

ZZYSSKNLRFYKOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Dec 3 Ene 1,5 Diyn 1 Yl Aniline and Its Advanced Precursors

Strategies for Constructing the Dec-3-ene-1,5-diyne Scaffold

The construction of the dec-3-ene-1,5-diyne scaffold is a significant challenge due to the need for precise control over the stereochemistry of the double bond and the formation of the two triple bonds. Several powerful catalytic methods have been developed to address this challenge.

Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Formation (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. nih.gov This palladium-catalyzed reaction is exceptionally well-suited for the synthesis of conjugated enynes and has been extensively reviewed. nih.govacs.org The reaction typically involves the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govacs.org

Recent advancements have led to the development of highly efficient, high-turnover palladium catalyst systems for the direct alkynylation of C(sp²) halides. nih.gov Furthermore, copper-free Sonogashira coupling protocols have been developed to avoid the formation of undesired Glaser-type homocoupling products. organic-chemistry.orgrsc.org For instance, a palladium(II) complex with N,N-dimethylethanolamine has been shown to effectively catalyze the coupling of vinyl bromides with alkynes at room temperature, preserving the stereochemistry of the double bond. organic-chemistry.org Similarly, a tetradentate Schiff base derived palladium complex has demonstrated high catalytic activity for Sonogashira reactions under copper-free conditions. rsc.org The synthesis of cross-conjugated enynones from α,β-unsaturated carboxylic acid triazine esters and alkynes has also been achieved using a palladium-catalyzed Sonogashira reaction. nih.gov

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

Catalyst SystemSubstratesConditionsYieldReference
Pd(OAc)₂, N,N-dimethylethanolamine(E)- or (Z)-bromostyrenes, alkynesRoom temperature, 20 hoursGood to excellent organic-chemistry.org
Pd(OAc)₂, Schiff base ligandAryl iodides, alkynesIsopropanol, room temperatureGood to excellent rsc.org
Pd(OAc)₂Cinnamic acid triazine ester, phenylacetyleneMeCN, 60 °C42% nih.gov

Copper-Catalyzed Alkyne Coupling Reactions (e.g., Glaser Coupling variants)

The Glaser coupling, one of the oldest coupling reactions, provides a direct method for the homocoupling of terminal alkynes to form symmetrical diynes. wikipedia.org The reaction is typically carried out using a copper(I) salt, such as copper(I) chloride, and an oxidant, often air, in the presence of a base like ammonia (B1221849). wikipedia.orgyoutube.com Modifications of the Glaser coupling, such as the Eglinton and Hay couplings, offer alternative conditions. The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, like cupric acetate, in a pyridine (B92270) solution. wikipedia.org The Hay coupling, on the other hand, employs a catalytic amount of a copper(I)-TMEDA complex with oxygen from the air as the oxidant. wikipedia.org

More recently, a copper(I)-catalyzed cross-coupling of vinyl iodides with terminal alkynes has been developed, offering a valuable alternative to palladium-catalyzed methods for the synthesis of 1,3-enynes. organic-chemistry.org This method demonstrates high yields and tolerates a variety of functional groups. organic-chemistry.org An efficient and environmentally friendly method for Glaser coupling has been reported using a bis-N-heterocyclic carbene ligand with a copper catalyst under base-free conditions in air. mdpi.com

Table 2: Copper-Catalyzed Alkyne Coupling Reactions

Reaction TypeCatalyst/ReagentConditionsProductReference
Glaser CouplingCuCl, NH₃, airWater or alcoholSymmetrical diyne wikipedia.org
Eglinton ReactionCu(OAc)₂PyridineSymmetrical diyne wikipedia.org
Hay CouplingCuCl-TMEDA, air-Symmetrical diyne wikipedia.org
Cross-Coupling[Cu(bipy)PPh₃Br], K₂CO₃-1,3-enyne organic-chemistry.org
Glaser Couplingbis-NHC ligand, CuCl, air100 °C, base-freeSymmetrical 1,3-diyne mdpi.com

Enyne Metathesis Approaches for Conjugated Systems

Enyne metathesis is a powerful and atom-economical catalytic process for the formation of 1,3-dienes from alkenes and alkynes. uwindsor.caorganic-chemistry.org This reaction, often catalyzed by ruthenium carbene complexes, can be performed in both intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-enyne metathesis) fashions. nih.govchim.it The mechanism of enyne metathesis is complex and can proceed through either an "ene-first" or "yne-first" pathway, which can influence the stereochemical outcome of the reaction. organic-chemistry.orgbeilstein-journals.org The development of various generations of Grubbs and Hoveyda-Grubbs catalysts has significantly expanded the scope and applicability of this reaction in the synthesis of complex molecules. beilstein-journals.org

Wittig Reaction Derived Routes to Conjugated Enynes and Diynes

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. pressbooks.pubmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org A key advantage of the Wittig reaction is the regiospecific formation of the double bond. pressbooks.pub While primarily used for alkene synthesis, the Wittig reaction can be adapted to form dienes by using a bis-phosphorus ylide. iitk.ac.in The reaction generally tolerates a range of functional groups, making it a valuable tool in multistep syntheses. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Electrophilic Cyclization Strategies for Enediyne Precursors

Electrophilic cyclization of diacetylenic precursors offers a direct route to functionalized enediynes. nih.govresearchgate.net For example, the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes can produce 2-ethynyl-3-iodoheteroindenes. nih.govresearchgate.net These intermediates can then be further elaborated, for instance, via Sonogashira coupling, to generate a variety of asymmetrically substituted enediynes. nih.govresearchgate.net This strategy has been successfully employed in the synthesis of enediynes fused to various heterocyclic cores, including benzothiophene, benzofuran, and indole. nih.govresearchgate.net Furthermore, combining electrophilic cyclization with ring-closing metathesis has enabled the synthesis of macrocyclic enediyne systems. researchgate.net The cyclization of enediynes can also be promoted by electrophilic metal Lewis acids, such as gold(I) complexes. rsc.org It has also been shown that a Au(111) surface can dramatically lower the reaction barrier for Hopf cyclization of enediynes. nih.gov

Approaches for Aniline (B41778) Functionalization and Integration

The introduction of the aniline moiety can be achieved through various methods. A common strategy involves the nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid, followed by the reduction of the nitro group to an amine. youtube.com Several reducing agents can be employed for this transformation, including catalytic hydrogenation (H₂/Pd-C), iron in acetic acid, or stannous chloride (SnCl₂) in ethanol. youtube.com The choice of reducing agent is crucial to avoid unwanted side reactions with other functional groups present in the molecule. youtube.com

Alternatively, the aniline functionality can be introduced pre-synthetically into one of the coupling partners. For instance, a pre-functionalized aryl halide or alkyne bearing an amino or a protected amino group can be used in the key coupling reactions described above. The functionalization of enediyne natural products for applications such as antibody-drug conjugates has been achieved by installing reactive handles, for example, through biosynthetic engineering. nih.gov Another approach involves the thermal decarboxylation of p-aminobenzoic acid to produce aniline directly. youtube.com

Carbon-Nitrogen Bond Forming Reactions (e.g., Amination of Aryl Halides)

The formation of the carbon-nitrogen (C-N) bond to create the aniline moiety is a cornerstone of synthetic organic chemistry. The Buchwald-Hartwig cross-coupling reaction is a prominent example of such a transformation. tcichemicals.com This palladium-catalyzed reaction couples an amine with an aryl halide, providing a direct route to substituted anilines. tcichemicals.com In a hypothetical synthesis of the target molecule's precursor, a pre-functionalized aryl halide (e.g., 1-halo-4-(dec-3-ene-1,5-diyn-1-yl)benzene) could be coupled with an ammonia equivalent or a protected amine.

The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope.

Table 1: Example of Buchwald-Hartwig Amination Conditions

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ BINAP NaOt-Bu Toluene 80-110
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane 100

This table presents generalized conditions for Buchwald-Hartwig amination and is illustrative of the parameters involved in C-N bond formation.

Recent advancements have also explored electro-oxidative C-N cross-coupling reactions, offering an alternative pathway. tcichemicals.com Furthermore, nickel-catalyzed amination of aryl halides has emerged as a powerful method, capable of coupling a wide range of weak N-nucleophiles, including electron-deficient anilines, under mild electrocatalytic conditions. nih.gov

Three-Component Coupling Reactions (e.g., Aniline-Aldehyde-Alkyne (A3) Coupling)

Three-component reactions are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing synthetic steps. The Aniline-Aldehyde-Alkyne (A3) coupling is a prime example, yielding propargylamine (B41283) derivatives. mdpi.com This reaction could be envisioned as a route to a precursor of 4-(Dec-3-ene-1,5-diyn-1-yl)aniline by reacting aniline, an appropriate aldehyde, and a terminal alkyne fragment of the enediyne side chain.

The reaction is typically catalyzed by transition metals like copper or silver. mdpi.com Density functional theory (DFT) studies on silver-catalyzed A3 couplings suggest a mechanism involving the formation of an imine from the aniline and aldehyde, which is then attacked by a metal-acetylide species. mdpi.com The versatility of this method allows for the use of various substituted anilines and aldehydes, making it a flexible tool in synthetic design. ionike.com

Reductive Cross-Coupling Methods for N-Substituted Arylamines

An alternative to direct amination with aniline is the use of nitroarenes as starting materials. Reductive cross-coupling methods offer an efficient way to synthesize N-substituted arylamines directly from nitro compounds, avoiding the need for pre-formed anilines and their associated protection/deprotection steps. rsc.org These strategies involve the in situ reduction of the nitro group to a reactive nitrogen intermediate that can be trapped by a coupling partner. rsc.orgrsc.org

Various metals, including molybdenum and iron, can catalyze these transformations. For instance, nitroarenes can be coupled with Grignard reagents in the presence of an iron catalyst to produce secondary amines. researchgate.net This approach is notable for its compatibility with sensitive functional groups like alkynes, which is highly relevant for the synthesis of the target enediyne compound. researchgate.net

Convergent and Divergent Synthetic Strategies for this compound

Fragment Coupling Approaches

For this compound, a logical convergent approach would involve two main fragments:

An aniline-containing fragment, such as 4-ethynylaniline (B84093) or 4-iodoaniline (B139537).

An enediyne side-chain fragment, such as oct-1-en-3-yne.

These fragments would be coupled using a suitable cross-coupling reaction. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is an ideal candidate for this key fragment-joining step.

Table 2: Illustrative Sonogashira Coupling for Fragment Assembly

Aryl Halide Fragment Alkyne Fragment Catalyst Co-catalyst Base Solvent
4-Iodoaniline Hept-1-en-3-yne Pd(PPh₃)₄ CuI Et₃N THF/DMF

This table illustrates a hypothetical fragment coupling strategy for assembling the core structure of the target molecule.

This convergent approach is commonly used in the synthesis of complex natural products and polyynes. nih.govnih.gov

Orthogonal Protecting Group Strategies in Multi-functionalized Systems

The synthesis of molecules with multiple reactive functional groups, such as the amine, alkene, and alkyne moieties in this compound, requires a sophisticated protecting group strategy. bham.ac.uk An orthogonal protecting group strategy is one where different protecting groups can be removed under specific conditions without affecting the others. jocpr.comnih.gov This allows for the selective unmasking and reaction of different functional groups at various stages of the synthesis.

For the target molecule, one might need to protect the aniline's amino group and potentially one of the terminal alkynes during the construction of the carbon skeleton.

Table 3: Common Orthogonal Protecting Groups for Amines and Alkynes

Functional Group Protecting Group Abbreviation Cleavage Conditions
Amine tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA)
Amine Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine)
Alkyne (terminal) Trimethylsilyl TMS Fluoride (e.g., TBAF) or K₂CO₃/MeOH

This table showcases examples of orthogonal protecting groups, which are essential for managing reactivity in complex syntheses. bham.ac.ukjocpr.comutsouthwestern.edu

The choice of protecting groups is critical and must be planned carefully to ensure compatibility with all subsequent reaction conditions. bham.ac.uk

Optimization of Reaction Conditions and Yields for this compound Synthesis

Achieving a high yield in the synthesis of a complex molecule like this compound is contingent upon the careful optimization of each reaction step. Key parameters that are typically varied include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

In the context of the crucial fragment coupling step, such as a Sonogashira reaction, extensive optimization is often required. For instance, in the synthesis of unsymmetrical 1,3-diynes, a related structural motif, researchers have systematically screened various palladium catalysts, phosphine ligands, and solvents to maximize the yield of the desired product while minimizing side reactions like homo-coupling. researchgate.net

Table 4: Optimization Data for a Model Cross-Coupling Reaction

Entry Catalyst (mol%) Ligand (mol%) Solvent Additive Temperature (°C) Yield (%)
1 Pd₂(dba)₃ (2.5) - DMF - 80 <5
2 Pd₂(dba)₃ (2.5) DPPE (15.0) DMF - 80 <10
3 Pd₂(dba)₃ (2.5) TFP (5.0) DMF - 80 45
4 Pd₂(dba)₃ (2.5) TFP (15.0) DMF - 80 60
5 Pd₂(dba)₃ (2.5) TFP (15.0) DMF DIPEA (1.5 eq) 80 74

This table is adapted from a study on the synthesis of unsymmetrical 1,3-diynes and serves as an example of how reaction conditions are optimized to improve yields. researchgate.net TFP = tri(2-furyl)phosphine, DIPEA = diisopropylethylamine.

The data shows that the choice of ligand (TFP being superior to DPPE) and the addition of a non-nucleophilic base (DIPEA) significantly improved the reaction yield. researchgate.net Similar optimization studies would be essential for developing a robust and high-yielding synthesis of this compound.

Stereoselective Synthesis of the Enyne Moiety within this compound

The palladium-catalyzed Sonogashira cross-coupling reaction is a cornerstone of enyne synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide. numberanalytics.comlibretexts.orgorganic-chemistry.org A key feature of this reaction is its stereospecificity; the geometric configuration of the starting vinyl halide is retained in the resulting enyne product. core.ac.ukorganic-chemistry.org Therefore, the challenge of the stereoselective synthesis of the enyne moiety is transferred to the stereoselective preparation of the requisite (E)- or (Z)-vinyl halide or a related organometallic precursor.

A powerful and modular one-pot strategy has been developed for the synthesis of both (E)- and (Z)-1-arylalk-3-en-1-ynes. core.ac.uk This methodology leverages a sequence of highly stereoselective reactions, beginning with the hydroboration of a terminal alkyne to generate a stereodefined alkenylborane. This intermediate then undergoes a copper-mediated cross-coupling, followed by a final palladium/copper-catalyzed Sonogashira coupling to introduce the aryl group. This approach offers excellent control over the double bond geometry, allowing for the selective formation of either the (E) or (Z) isomer by choosing the appropriate hydroboration conditions.

To synthesize the specific target compound, this compound, this methodology can be adapted by coupling a stereodefined hept-1-en-3-ynyl intermediate with 4-ethynylaniline.

Stereoselective Synthesis of the (E)-Enyne Isomer

The synthesis of the (E)-isomer of this compound is achieved by ensuring the formation of a trans-configured double bond in the enyne backbone. This is accomplished by using a hydroboration reaction that leads to a (E)-alkenylborane intermediate. The hydroboration of a terminal alkyne such as 1-heptyne (B1330384) with a dialkylborane like disiamylborane (B86530) (Sia₂BH) proceeds via a syn-addition, placing the boron and hydrogen atoms on the same side of the triple bond. This initially forms a (Z)-alkenylborane, which can then be isomerized to the thermodynamically more stable (E)-alkenylborane.

This stereochemically pure (E)-alkenylborane is then coupled with an ethynyl (B1212043) halide, such as (trimethylsilyl)ethynyl bromide, in a copper-mediated reaction. core.ac.uk After the removal of the silyl (B83357) protecting group, the resulting (E)-hept-3-en-1-yne can be directly coupled with 4-iodoaniline under Sonogashira conditions to yield the final product, (E)-4-(dec-3-ene-1,5-diyn-1-yl)aniline. Alternatively, a terminal alkyne like 4-ethynylaniline can be coupled with a stereochemically pure (E)-1-halo-hept-3-en-1-yne.

A representative one-pot protocol for a related system involves the reaction of the (E)-alkenyldisiamylborane with (trimethylsilyl)ethynyl bromide, followed by the addition of an aryl iodide and a palladium/copper catalyst system. core.ac.uk

Table 1: Reaction Scheme for the Synthesis of (E)-1-Arylalk-3-en-1-ynes

StepReactantsReagents and ConditionsIntermediate/ProductStereochemistry
11-Heptyne1. Disiamylborane (Sia₂BH) 2. Isomerization(E)-Hept-1-enyldisiamylborane>99% E
2(E)-Hept-1-enyldisiamylborane, (Trimethylsilyl)ethynyl bromideCu(acac)₂, 1M-NaOMe(E)-1-(Trimethylsilyl)dec-3-en-1-yneE (retained)
3(E)-1-(Trimethylsilyl)dec-3-en-1-yne, 4-IodoanilinePd(PPh₃)₄, CuI, n-Bu₄NOH (aq)(E)-4-(Dec-3-ene-1,5-diyn-1-yl)anilineE (retained)

This table illustrates a potential pathway adapted from established methodologies for similar structures. core.ac.uk

Stereoselective Synthesis of the (Z)-Enyne Isomer

The synthesis of the (Z)-isomer requires the formation of a cis-configured double bond. This is achieved by generating and preserving a (Z)-alkenylborane intermediate without isomerization. The hydroboration of 1-heptyne with dibromoborane-dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), followed by treatment with water, stereoselectively produces the (Z)-alk-1-enylboronic acid.

This (Z)-alkenylboronic acid can then be subjected to a Suzuki-Miyaura coupling reaction. For instance, it can be coupled with a 1-halo-1-alkyne. A more direct route analogous to the one-pot synthesis of the E-isomer involves the syn-hydroboration of 1-heptyne, followed by immediate copper-mediated coupling that preserves the (Z)-geometry. core.ac.uk This (Z)-alkenyl intermediate is then coupled with 4-iodoaniline in a subsequent Sonogashira reaction. The key to success is preventing the isomerization of the (Z)-alkenyl intermediate to the more stable (E)-form. This is often achieved by performing the reaction sequence at low temperatures and avoiding conditions that would promote equilibration.

Table 2: Reaction Scheme for the Synthesis of (Z)-1-Arylalk-3-en-1-ynes

StepReactantsReagents and ConditionsIntermediate/ProductStereochemistry
11-Heptyne1. Disiamylborane (Sia₂BH) (No isomerization)(Z)-Hept-1-enyldisiamylborane>99% Z
2(Z)-Hept-1-enyldisiamylborane, (Trimethylsilyl)ethynyl bromideCu(acac)₂, 1M-NaOMe (low temp.)(Z)-1-(Trimethylsilyl)dec-3-en-1-yneZ (retained)
3(Z)-1-(Trimethylsilyl)dec-3-en-1-yne, 4-IodoanilinePd(PPh₃)₄, CuI, n-Bu₄NOH (aq)(Z)-4-(Dec-3-ene-1,5-diyn-1-yl)anilineZ (retained)

This table illustrates a potential pathway adapted from established methodologies for similar structures. core.ac.uk

These stereocontrolled strategies, hinging on the stereospecificity of organoborane chemistry and palladium-catalyzed cross-coupling reactions, provide reliable access to either the (E)- or (Z)-isomer of this compound, enabling detailed investigation of their distinct properties.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Dec 3 Ene 1,5 Diyn 1 Yl Aniline

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 4-(Dec-3-ene-1,5-diyn-1-yl)aniline, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition (C₁₆H₁₅N). Electron Impact (EI) ionization is commonly used to induce fragmentation, offering insights into the molecule's structural components.

The fragmentation of this compound is expected to follow pathways characteristic of its functional groups. The molecular ion (M⁺•) peak would be prominent due to the stability conferred by the aromatic ring. jove.com Key fragmentation processes would likely include:

Alpha-cleavage: The bond between the aniline (B41778) ring and the unsaturated chain could cleave, leading to fragments corresponding to the aniline cation or the dec-3-ene-1,5-diyne chain.

Loss of small molecules: Aromatic amines can undergo characteristic loss of hydrogen cyanide (HCN) from the aniline ring. miamioh.edu

Cleavage of the alkyl chain: Fragmentation can occur along the butyl group at the end of the polyyne chain.

Formation of stabilized cations: The presence of the conjugated system and the aromatic ring can lead to the formation of resonance-stabilized cations, such as the tropylium ion, although this is more common in simpler alkyl-substituted benzenes. jove.com Cleavage at the bond alpha to the triple bonds can also produce stabilized propargyl-type cations. jove.com

A hypothetical fragmentation pattern is detailed in the table below.

Table 1. Hypothetical Mass Spectrometry Fragmentation Data for this compound.
m/z (Hypothetical)Proposed Fragment IonInterpretation
221.12[C₁₆H₁₅N]⁺•Molecular Ion (M⁺•)
192.08[M - C₂H₅]⁺Loss of an ethyl radical from the butyl chain terminus
165.07[M - C₄H₈]⁺Cleavage of the butyl group
128.05[C₁₀H₈]⁺•Fragment corresponding to a naphthalene-like structure from rearrangement, or cleavage of the aniline group
92.06[C₆H₅NH]⁺•Aniline cation radical from cleavage of the C-C bond adjacent to the ring

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information on the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound would be required. The resulting data would reveal the molecule's conformation, the planarity of its aromatic and conjugated systems, and how the molecules pack in the crystal lattice.

Based on analogous structures of substituted anilines and molecules containing diacetylene moieties, certain structural features can be anticipated. cambridge.orgresearchgate.netmonash.edu The aniline ring is expected to be largely planar. The diyne portion of the chain (C≡C-C≡C) would be linear, while the ene component (C=C) would exhibit its characteristic trigonal planar geometry. The dihedral angles between the aniline ring and the unsaturated chain would be a key conformational parameter. Intermolecular hydrogen bonding involving the amine (-NH₂) group and potentially π-stacking interactions between aromatic rings would likely govern the crystal packing.

A set of plausible crystallographic parameters is presented below as an illustration of the data that would be obtained.

Table 2. Illustrative X-ray Crystallographic Data for this compound.
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)21.2
β (°)95.5
Volume (ų)1285
Z (Molecules per unit cell)4
C(aromatic)-N bond length (Å)~1.40
C≡C bond length (Å)~1.20
C=C bond length (Å)~1.34

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography)

Chromatographic methods are essential for the purification of synthetic products and the assessment of their purity. utahtech.edu For a moderately polar compound like this compound, column chromatography with silica gel as the stationary phase is a standard and effective purification technique. uvic.cawinthrop.edu The separation mechanism relies on the differential partitioning of the compound and any impurities between the polar stationary phase and a less polar mobile phase.

The purification process would typically involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a prepared silica gel column. The elution would begin with a non-polar solvent, such as hexane or petroleum ether, and the polarity of the mobile phase would be gradually increased by adding a more polar solvent like ethyl acetate or dichloromethane. This gradient elution allows for the separation of non-polar impurities from the more polar desired product. The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). researchgate.net Given that aniline derivatives can sometimes interact strongly with the slightly acidic silica gel, a small amount of a basic modifier like triethylamine may be added to the eluent to improve recovery and prevent tailing. researchgate.net

The typical parameters for a column chromatography purification are summarized in the table below.

Table 3. Typical Column Chromatography Parameters for the Purification of this compound.
ParameterDescription
Stationary PhaseSilica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent)Gradient elution, e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate (e.g., from 0% to 20%)
Sample LoadingDry loading (pre-adsorbing the compound onto a small amount of silica gel) or wet loading (dissolving in a minimal volume of the initial eluent)
MonitoringThin-Layer Chromatography (TLC) with UV visualization

Reactivity and Transformation Studies of 4 Dec 3 Ene 1,5 Diyn 1 Yl Aniline

Reactivity of the Conjugated Enyne-Diyne System

The conjugated system of a double bond and two triple bonds in 4-(Dec-3-ene-1,5-diyn-1-yl)aniline is a hub of chemical reactivity. The unique arrangement of pi-systems allows for a variety of addition and rearrangement reactions.

Hydrofunctionalization Reactions of the Diyne Moiety (e.g., Hydroboration, Hydrometalation)

The diyne portion of the molecule is susceptible to hydrofunctionalization reactions, which involve the addition of an H-Y bond across one of the triple bonds.

Hydroboration: The hydroboration of 1,3-diynes has been investigated, and in the case of symmetrically alkyl-substituted 1,3-diynes treated with disiamylborane (B86530), the reaction proceeds via a syn-addition of the B-H bond to one of the C≡C units. mdpi.com The boron atom typically adds to the less sterically hindered internal carbon of the diyne system. mdpi.com Subsequent treatment of the resulting vinylborane (B8500763) with acetic acid would lead to the corresponding cis-1,3-enyne, while oxidation with alkaline hydrogen peroxide would yield an α,β-acetylenic ketone. mdpi.com

Hydrometalation: Metal-catalyzed hydrometalation offers another route to functionalize the diyne system. For instance, copper-catalyzed hydroamination of a C≡C bond can occur, generating an N-alkenyne intermediate. mdpi.com This can be followed by an intramolecular hydroarylation to form naphthalenes. mdpi.com

Table 1: Potential Hydrofunctionalization Reactions of the Diyne Moiety
ReactionReagentPotential ProductReference
Hydroboration/Protonolysis1. Disiamylborane 2. Acetic Acidcis-Enyne mdpi.com
Hydroboration/Oxidation1. Disiamylborane 2. H₂O₂, NaOHα,β-Acetylenic Ketone mdpi.com
HydroaminationPrimary Amine, CuCl catalystN-Alkenyne Intermediate mdpi.com

Cycloaddition Reactions Involving the Unsaturated System

The conjugated nature of the enyne-diyne system makes it a potential substrate for cycloaddition reactions. The presence of both double and triple bonds allows for various reaction pathways. In reactions involving conjugated nitrodienes, which also possess a conjugated pi system, cycloadditions have been observed to proceed through a polar mechanism. mdpi.com For this compound, the electron-donating aniline (B41778) ring would likely influence the regioselectivity and stereoselectivity of such cycloadditions.

Electrophilic and Nucleophilic Additions to the Conjugated Backbone

The extended pi-system of this compound is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: Similar to conjugated dienes, electrophilic addition to the enyne system can result in 1,2- and 1,4-addition products. libretexts.org The reaction is initiated by the formation of a carbocation. libretexts.orgyoutube.com For a conjugated system, this results in a resonance-stabilized allylic carbocation, with the positive charge distributed over two carbons. libretexts.orgyoutube.com The nucleophile can then attack at either of these positions. libretexts.orgyoutube.com The ratio of the 1,2- and 1,4-adducts can be influenced by factors such as temperature and solvent. chemistrysteps.com At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the more stable, thermodynamically controlled 1,4-addition product is favored. youtube.comchemistrysteps.com

Nucleophilic Addition: The triple bonds in the diyne moiety can also undergo nucleophilic conjugate addition, especially if the system is activated. acs.org Nucleophiles such as thiols, amines, and alcohols are commonly used in these reactions. acs.org The polarity of the solvent can significantly affect the reaction rate, with more polar solvents generally leading to higher yields and faster reactions. acs.org

Thermal Rearrangements and Cycloaromatization Pathways (e.g., Bergman Cyclization, Myers-Saito Cyclization if applicable)

Enediyne systems, such as the one present in this compound, are known to undergo thermal or photochemical cycloaromatization reactions, with the Bergman cyclization being a prominent example.

Bergman Cyclization: This reaction involves the cycloaromatization of an enediyne to form a highly reactive 1,4-benzenediyl diradical. organic-chemistry.org This intermediate can then abstract hydrogen atoms from a suitable donor to yield a substituted aromatic ring. organic-chemistry.org The activation energy for Bergman cyclization is typically high, often requiring temperatures around 200°C. organic-chemistry.org The distance between the reacting carbons and the strain in the molecule are critical factors in determining the feasibility of the cyclization. organic-chemistry.org The study of related ionic enediyne precursors has shown that the barrier to cyclization can be comparable to the canonical Bergman cyclization. nih.gov

Myers-Saito Cyclization: A related process is the Myers-Saito cyclization of allenyl enynes, which proceeds through a similar pathway but at much lower temperatures. organic-chemistry.org

Transformations Involving the Aniline Functional Group

The aniline moiety provides a second reactive center in the molecule, with the amino group being a key site for various chemical transformations.

Amine Reactivity (e.g., Acylation, Alkylation, Condensation)

The lone pair of electrons on the nitrogen atom of the aniline group makes it basic and nucleophilic, although its basicity is weaker than that of aliphatic amines due to the delocalization of the lone pair into the aromatic ring. wikipedia.org

Acylation: Aniline and its derivatives readily react with acyl chlorides, such as acetyl chloride, to form amides. wikipedia.org The resulting amides from aniline are often referred to as anilides. wikipedia.org Carboxylic acids can also react with aniline at high temperatures to produce anilides. wikipedia.org

Alkylation: The nitrogen of the aniline can be alkylated, although over-alkylation can be an issue. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled N-alkylation.

Condensation Reactions: Aniline undergoes condensation reactions with various carbonyl compounds. For example, the reaction of enynones with arylhydrazines can lead to the formation of pyrazole (B372694) derivatives, with the reaction pathway depending on the substitution pattern of the enynone and the reaction conditions. researchgate.net

Diazotization: A significant reaction of the aniline group is diazotization, where it reacts with nitrous acid to form a diazonium salt. wikipedia.org These diazonium salts are highly versatile intermediates that can be used to introduce a variety of functional groups, such as hydroxyl, cyano, or halides, through Sandmeyer reactions. wikipedia.orgrsc.org

Table 2: Potential Transformations of the Aniline Functional Group
Reaction TypeReagentsProduct TypeReference
AcylationAcyl chloride (e.g., Acetyl chloride)Anilide (Amide) wikipedia.org
Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkylated Aniline
CondensationCarbonyl Compound (e.g., Ketone)Imine/Schiff Base researchgate.net
DiazotizationNaNO₂, HClDiazonium Salt wikipedia.orgrsc.org

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution with deactivated aniline)

The aniline ring in this compound is a key site for chemical modification. The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com However, the bulky and electron-withdrawing enediyne substituent at the para position sterically hinders one of the primary sites for substitution and may electronically deactivate the ring to some extent compared to simple anilines.

Given the para-substitution, electrophilic attack is anticipated to occur predominantly at the ortho positions (C2 and C6) of the aniline ring. Typical EAS reactions such as halogenation, nitration, and sulfonation are expected to proceed, though the reaction conditions may need to be tailored to overcome any deactivating effects of the side chain. byjus.com

In instances where the high reactivity of the amino group leads to overreaction or undesired side reactions, its activating influence can be attenuated by conversion to an amide. libretexts.org For example, acetylation of the aniline would form the corresponding acetanilide. This modification reduces the electron-donating ability of the nitrogen atom, allowing for more controlled electrophilic substitution. The acetyl group can later be removed via hydrolysis to regenerate the aniline functionality. libretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
BrominationBr₂ in a non-polar solvent2-Bromo-4-(dec-3-ene-1,5-diyn-1-yl)aniline and 2,6-Dibromo-4-(dec-3-ene-1,5-diyn-1-yl)aniline
NitrationHNO₃, H₂SO₄ (with protection)2-Nitro-4-(dec-3-ene-1,5-diyn-1-yl)aniline
SulfonationFuming H₂SO₄2-Amino-5-(dec-3-ene-1,5-diyn-1-yl)benzenesulfonic acid

It is important to note that direct nitration of anilines can be problematic due to oxidation and the formation of meta-substituted products resulting from the protonation of the amino group in the acidic medium. byjus.com Therefore, protection of the amino group as an amide is generally preferred before nitration.

Catalyst-Mediated Transformations of this compound

The enediyne moiety of the molecule is a versatile functional group for a variety of catalyst-mediated transformations, offering pathways to complex cyclic and polycyclic structures.

Transition metal catalysts are known to mediate a wide range of reactions involving enynes and diynes. For this compound, these could include cycloisomerization, metathesis, and coupling reactions. Ruthenium, rhodium, platinum, and gold catalysts are particularly effective in promoting the cyclization of enyne systems. acs.org

For instance, a ruthenium-catalyzed reaction could lead to the aromatization of the enediyne system through nucleophilic addition, forming substituted benzene (B151609) derivatives. acs.org The specific outcome would depend on the reaction conditions and the nucleophile employed.

Table 2: Plausible Transition Metal-Catalyzed Transformations

Catalytic SystemReaction TypePotential Product Skeletons
Grubbs' Catalyst (Ru-based)Enyne MetathesisNovel diene-containing cyclic structures
PtCl₂ or AuCl₃CycloisomerizationFused bicyclic or polycyclic aromatic systems
Rhodium complexes[2+2+2] CycloadditionComplex polycyclic aromatic compounds

Organocatalysis provides a complementary approach to transition metal catalysis, often offering milder reaction conditions and different selectivity. The aniline moiety itself, or derivatives thereof, can act as an organocatalyst in certain reactions. More relevant to the enediyne portion, various organocatalytic methods have been developed for the transformation of unsaturated systems.

While specific organocatalytic reactions for a complex enediyne like the one in the title compound are not extensively documented, the principles of enamine and iminium ion catalysis could potentially be applied to activate the enediyne system towards nucleophilic attack or cycloaddition reactions.

Mechanistic Investigations of Key Reactions of this compound

The mechanisms of the transformations of this compound would be intricate, combining the established pathways for aniline and enediyne reactivity.

For electrophilic aromatic substitution , the mechanism proceeds through the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The amino group stabilizes this intermediate through resonance, which accounts for its ortho, para-directing effect. wikipedia.org The rate and regioselectivity will be influenced by the electronic and steric nature of the enediyne substituent.

In transition metal-catalyzed cyclizations , the mechanism is highly dependent on the metal and ligands used. For example, a common pathway for enyne metathesis catalyzed by Grubbs-type ruthenium catalysts involves the formation of a ruthenacyclobutane intermediate. acs.org Subsequent bond reorganizations lead to the final product. For platinum- or gold-catalyzed cycloisomerizations, the mechanism often involves the activation of the alkyne by the Lewis acidic metal, followed by intramolecular nucleophilic attack by the alkene.

The Bergman cyclization is a characteristic reaction of enediynes, though it typically requires thermal or photochemical activation to form a p-benzyne diradical. The presence of the aniline ring and the specific geometry of the enediyne in this compound would influence the feasibility and outcome of such a reaction. Ruthenium catalysts have been shown to promote the aromatization of enediynes under milder conditions via a metal-vinylidene intermediate, avoiding the high-energy diradical pathway. acs.org

Due to the absence of specific experimental studies on this compound, the reactivity and mechanistic pathways discussed here are based on established principles and studies of analogous systems. Further experimental and computational work is necessary to fully elucidate the chemical behavior of this complex molecule.

Theoretical and Computational Investigations of 4 Dec 3 Ene 1,5 Diyn 1 Yl Aniline

Electronic Structure and Bonding Analysis of Aniline (B41778) and Enyne Systems

Theoretical studies on molecules containing similar functional groups provide a framework for understanding what might be expected from a computational analysis of 4-(Dec-3-ene-1,5-diyn-1-yl)aniline.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry provides powerful tools to predict the reactivity and explore potential reaction pathways for molecules like this compound. The core of its reactivity lies in the ene-diyne functional group, which is known to undergo thermal rearrangements. utexas.edu

Transition State Calculations for Key Transformations

The most significant transformation for ene-diyne compounds is the Bergman cyclization, a thermal reaction that converts the ene-diyne into a highly reactive p-benzyne diradical. utexas.edursc.org This process is crucial for the biological activity of many natural enediyne-containing products. nih.govnih.gov

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to model this reaction pathway. nih.govnih.gov For a molecule such as this compound, the process would involve locating the transition state structure connecting the ground-state enediyne to the p-benzyne product. Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to optimize the geometries of the reactant, transition state, and product. utexas.edunih.gov The transition state is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the C1-C6 bond-forming motion of the cyclization. nih.gov

The activation energy (ΔE‡) and reaction energy (ΔErxn) are key parameters derived from these calculations. For the parent (Z)-hex-3-ene-1,5-diyne, high-level calculations have placed the activation enthalpy at approximately 28.5 kcal/mol. smu.edu The presence of the 4-aniline substituent and the butyl group at the other end of the diyne system in this compound would be expected to modulate these energetics. The electron-donating nature of the aniline group could influence the stability of the transition state. Comparing the energy of the transition state to the initial reactant allows for the prediction of the energetic barrier to cyclization. utexas.edu

Prediction of Regio- and Stereoselectivity

The structure of this compound is unsymmetrical, which introduces questions of regioselectivity in its reactions. Following the Bergman cyclization, the resulting p-benzyne diradical is also unsymmetrical. Subsequent reactions, such as hydrogen atom abstraction or nucleophilic addition, could occur at one of two radical centers. nih.gov

Computational studies on similar unsymmetrical aza-substituted enediynes have shown that while the electronic character at the two radical centers of the p-benzyne can be very similar, slight regioselectivity can be observed experimentally. nih.gov Theoretical models can predict this selectivity by analyzing the electronic properties of the intermediate. Calculating the surface electrostatic potential can reveal which radical center is more susceptible to attack by a nucleophile. nih.gov Furthermore, distortion/interaction models, which analyze the energy required to distort the aryne from its equilibrium geometry to the transition state geometry of addition, can successfully predict the regioselectivity of nucleophilic additions. researchgate.net

For reactions not involving cyclization, such as additions to the double or triple bonds, computational methods can predict both regio- and stereoselectivity by comparing the activation barriers for all possible pathways. For instance, in a potential Diels-Alder reaction where the ene-diyne might act as a diene, the approach of the dienophile would be modeled to determine the favored stereochemical outcome (e.g., endo vs. exo). wikipedia.org

Spectroscopic Property Predictions

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation and characterization of novel compounds.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

The prediction of ¹H and ¹³C NMR spectra is a standard application of modern DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with the B3LYP functional and a suitable basis set (e.g., 6-311+G(2d,p)), is widely used for this purpose. nih.govjmaterenvironsci.com Calculations are generally performed on the optimized geometry of the molecule.

For this compound, a theoretical NMR spectrum can be generated, and the calculated chemical shifts can be correlated with experimental values to confirm assignments. nih.gov The presence of diverse chemical environments—the aromatic aniline ring, the conjugated ene-diyne system, and the aliphatic butyl chain—would lead to a wide range of predicted chemical shifts. The table below provides hypothetical, yet representative, calculated NMR data based on typical values for these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aniline CH (ortho to NH₂)6.70 - 6.80115.0 - 117.0
Aniline CH (meta to NH₂)7.10 - 7.20130.0 - 132.0
Aniline C-NH₂-145.0 - 148.0
Aniline C-C≡C-110.0 - 113.0
NH₂3.50 - 4.00-
C≡C-H (Hypothetical)~3.0~80.0
C≡C (Internal)-85.0 - 95.0
Olefinic CH5.80 - 6.20110.0 - 140.0
Aliphatic CH₂ (adjacent to C≡C)2.20 - 2.4020.0 - 25.0
Aliphatic CH₂ (chain)1.40 - 1.6022.0 - 31.0
Aliphatic CH₃0.90 - 1.0013.0 - 14.0

Prediction of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy is fundamental to identifying functional groups. Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. These calculations involve computing the second derivatives of the energy with respect to atomic displacements to find the harmonic vibrational frequencies. nih.gov DFT methods, such as B3LYP/6-31G(d), are commonly used. youtube.com

The calculated spectrum would show characteristic peaks for the functional groups present:

N-H stretching of the aniline group around 3300-3500 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching just below 3000 cm⁻¹. youtube.com

C≡C stretching for the diyne system, typically in the 2100-2260 cm⁻¹ region. Due to the conjugation and asymmetry, these should be visible in both IR and Raman spectra. nih.gov

C=C stretching of the alkene and aromatic ring in the 1450-1650 cm⁻¹ region. youtube.com

The table below summarizes the expected key vibrational frequencies.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Stretch (Aniline)3350 - 3500MediumWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 2960StrongMedium
C≡C Stretch2100 - 2250Medium-WeakStrong
C=C Stretch (Aromatic)1580 - 1620StrongStrong
C=C Stretch (Alkene)1620 - 1680Medium-WeakMedium

Theoretical Evaluation of Optical and Electronic Characteristics

The conjugated π-system of this compound, extending from the aniline ring through the ene-diyne moiety, suggests it may possess interesting optical and electronic properties. These can be evaluated using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Key properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and the electronic excitation energies of the molecule. jmaterenvironsci.com A smaller HOMO-LUMO gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed across the conjugated ene-diyne system.

TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the theoretical determination of the wavelength of maximum absorption (λmax).

Furthermore, the potential for non-linear optical (NLO) properties can be assessed by calculating the molecular hyperpolarizability (β). researchgate.netresearchgate.net Molecules with large conjugated systems and significant charge asymmetry, as is the case here due to the donor-acceptor nature of the aniline and alkyne groups, can exhibit substantial NLO effects.

Linear Optical Properties (e.g., UV-Vis Absorption Predictions)

The linear optical properties of a molecule, such as its absorption of ultraviolet and visible light, are dictated by its electronic structure. Computational chemistry provides powerful tools to predict these properties before a compound is even synthesized.

Detailed Research Findings:

Theoretical investigations into the linear optical properties of donor-π systems are typically centered around predicting the electronic absorption spectrum. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently utilized to calculate the vertical excitation energies and the corresponding oscillator strengths, which determine the position and intensity of absorption bands in the UV-Vis spectrum. arxiv.org

For a molecule like this compound, the primary electronic transition of interest would be the intramolecular charge-transfer (ICT) transition. researchgate.net This involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is expected to be largely located on the electron-rich aniline moiety and the adjacent part of the conjugated bridge, to the lowest unoccupied molecular orbital (LUMO), anticipated to be distributed over the ene-diyne chain.

The energy of this HOMO-LUMO gap is a critical determinant of the absorption wavelength. Studies on similar donor-acceptor acetylenic compounds have shown that the energy of the ICT band is highly sensitive to the strength of the donor and acceptor groups, as well as the length of the conjugated system. researchgate.net Generally, increasing the conjugation length or employing stronger donor groups leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maximum (λmax). nih.gov

A hypothetical computational study on this compound would likely yield a data table similar to the one below, predicting the key parameters of its UV-Vis absorption spectrum.

Table 1: Predicted Linear Optical Properties of this compound This table is illustrative and not based on published data for this specific compound.

Calculated Parameter Predicted Value Description
λmax (nm) Value Wavelength of maximum absorption, corresponding to the main electronic transition.
Oscillator Strength (f) Value A dimensionless quantity indicating the intensity of the electronic transition.
Excitation Energy (eV) Value The energy required to promote an electron from the ground state to the excited state.

Non-linear Optical (NLO) Properties Calculations (e.g., Hyperpolarizability)

Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, such as from a laser. For second-order NLO effects, the first hyperpolarizability (β) is the key molecular property. Molecules with large β values are sought after for applications in optoelectronics and photonics.

Detailed Research Findings:

The NLO properties of donor-π-acceptor molecules are intrinsically linked to their electronic asymmetry. The presence of a strong electron donor (aniline) and a conjugated bridge (ene-diyne) in this compound suggests it could exhibit significant NLO activity.

Computational methods, particularly DFT, are employed to calculate the components of the first hyperpolarizability tensor. inoe.ro These calculations assess the response of the molecule's electron cloud to an external electric field. A large change in dipole moment between the ground and excited states is a strong indicator of a large β value. researchgate.net

In systems analogous to this compound, the magnitude of the first hyperpolarizability is influenced by several factors. The strength of the donor group is paramount; stronger donors lead to a more pronounced charge transfer and thus a larger NLO response. The nature and length of the conjugated π-linker are also crucial, as it mediates the electronic communication between the donor and the rest of the molecule. nih.gov Research on other aniline-containing NLO chromophores has demonstrated that structural modifications that enhance the push-pull character of the molecule can significantly increase the hyperpolarizability. nih.gov

A theoretical investigation would produce a data table summarizing the calculated NLO properties, as illustrated below.

Table 2: Calculated Non-linear Optical Properties of this compound This table is illustrative and not based on published data for this specific compound.

Calculated Parameter Predicted Value Unit Description
Dipole Moment (μ) Value Debye A measure of the molecule's overall polarity in the ground state.

Potential Applications of 4 Dec 3 Ene 1,5 Diyn 1 Yl Aniline in Advanced Materials Science

Building Block for Conjugated Polymer Systems

The structure of 4-(Dec-3-ene-1,5-diyn-1-yl)aniline makes it an ideal candidate as a monomer for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons, leading to useful electronic and optical properties.

Two primary strategies could be envisioned for the polymerization of this monomer: oxidative polymerization, leveraging the aniline (B41778) moiety, and X-yne click polymerization, utilizing the terminal alkyne.

Oxidative Polymerization: The chemical or electrochemical oxidation of aniline is a standard method for producing polyaniline (PANI), one of the most studied conducting polymers. kpi.ua This process typically occurs in an acidic medium using a strong oxidant, such as ammonium (B1175870) persulfate (APS). researchgate.nettsijournals.com The polymerization proceeds through the formation of radical cations, leading to chain growth.

For this compound, the aniline group can undergo similar oxidative coupling to form a polyaniline-type backbone. The bulky and electron-rich enediyne substituent would likely influence the polymerization kinetics and the properties of the resulting polymer. Substituents on the aniline ring are known to affect the oxidation rate, molecular weight, and solubility of the final polymer. nih.gov For instance, electron-donating groups can increase the rate of polymerization, while bulky substituents can sometimes lead to lower molecular weight products but improve solubility in common organic solvents. nih.govrsc.org The resulting polymer would feature the enediyne unit as a pendant group, which could be used for subsequent cross-linking or functionalization.

X-yne Click Polymerization: "Click chemistry" refers to reactions that are high in yield, create minimal byproducts, and are tolerant of a wide range of functional groups. chemrxiv.org A subset of this, "X-yne click polymerization," involves the reaction of alkynes with various other functional groups (X), such as thiols (thiol-yne), amines (amino-yne), or hydroxyls (hydroxyl-yne). researchgate.netresearchgate.netchemrxiv.org These polymerizations are advantageous as they often proceed under mild conditions and avoid the use of potentially hazardous reagents like azides. researchgate.net

The terminal alkyne within the this compound structure makes it a suitable monomer for X-yne click polymerization. For example, in a thiol-yne click polymerization, the alkyne can react with a dithiol monomer in the presence of a radical initiator (photo- or thermo-initiated) or a base catalyst. d-nb.info This method would directly incorporate the entire monomer, including its conjugated enediyne system, into the main chain of the polymer, creating a highly conjugated backbone.

Polymerization StrategyReactive Site on MonomerResulting Polymer StructureKey Advantages
Oxidative Polymerization Aniline group (N-H and aromatic C-H bonds)Polyaniline-like backbone with pendant enediyne groupsWell-established method; leverages known aniline chemistry. kpi.ua
X-yne Click Polymerization Terminal alkyne (C≡C-H bond)Enediyne system incorporated into the polymer main chainHigh efficiency, mild conditions, atom economy. chemrxiv.orgresearchgate.net

Incorporating monomers with extended π-systems is a cornerstone of designing materials for organic electronics. The this compound molecule, with its phenyl ring, double bond, and two triple bonds in conjugation, is a prime building block for such materials. nih.govresearchgate.net

A smaller energy band gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced. This is desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as it allows the material to absorb and emit light at longer wavelengths. rsc.org

Enhanced conductivity: A more delocalized π-electron system generally facilitates the movement of charge carriers (electrons and holes) along and between polymer chains, which is crucial for applications in organic field-effect transistors (OFETs) and as conductive layers in various devices. nih.gov

The rigid nature of the enediyne unit can also impart a more planar and rigid conformation to the polymer backbone, which can promote intermolecular π-π stacking. This ordered packing in the solid state is highly beneficial for efficient charge transport. nih.gov

Components in Organic Electronic Devices (Excluding Clinical Devices)

Beyond its role as a monomer, the discrete molecule this compound and polymers derived from it have potential as active components in various organic electronic devices.

A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths, while a fluorophore is a chromophore that re-emits light after absorption. Molecules with extensive conjugation, like this compound, are inherently chromophoric.

The combination of the electron-donating aniline group and the electron-accepting character of the conjugated enediyne system can create an intramolecular charge-transfer (ICT) character. Such donor-acceptor systems are of great interest as:

Dyes in Dye-Sensitized Solar Cells (DSSCs): The molecule could act as a sensitizer, absorbing sunlight and injecting an electron into a semiconductor material like TiO₂.

Emitting materials in OLEDs: The molecule or polymers containing it could serve as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color of the emitted light could be tuned by modifying the chemical structure.

Fluorescent Probes: The fluorescence of the molecule could be sensitive to its local environment, a property useful in materials science for probing polymer films or other matrices. A related compound, Pyrene-N,N-dimethylaniline, is noted for its unusual absorption and emission spectra due to the interplay between its electron donor and acceptor moieties. nih.gov

Efficient charge transport is critical for the performance of organic electronic devices like OFETs and OPVs. The ability of a material to transport charge is governed by several factors, including its electronic structure, reorganization energy, and solid-state packing.

Theoretical studies on similar flexible organic molecules have shown that tight crystal packing can enhance molecular rigidity and lower the internal reorganization energy—the energy required for a molecule's geometry to relax upon gaining or losing an electron. nih.govnih.gov A lower reorganization energy generally leads to a higher charge hopping rate.

The rigid, planar enediyne portion of this compound could promote the necessary intermolecular π-π interactions for efficient charge transport. Polymers built from this monomer, particularly via methods that incorporate the conjugated system into the backbone, could form highly ordered, crystalline domains in thin films, creating pathways for charge carriers to move. rsc.org The aniline moiety provides a site for doping, which can dramatically increase the number of free charge carriers and thus the material's conductivity. nih.gov

PropertyRelevance to Organic ElectronicsContribution of this compound
Extended π-Conjugation Governs light absorption/emission and charge delocalization.The phenyl-ene-diyne system provides a large, conjugated pathway.
Donor-Acceptor Character Enables intramolecular charge transfer (ICT), useful for photovoltaics and emitters.Aniline (donor) and the conjugated system can exhibit this behavior.
Structural Rigidity Promotes planarization and ordered packing (π-stacking) for better charge transport.The enediyne unit is inherently rigid.
Low Reorganization Energy Facilitates faster charge hopping between molecules.Rigid structures often have lower reorganization energies. nih.gov

Development of Molecular Sensors and Chemosensors

Polyaniline and its derivatives are well-known for their use in chemical sensors. rsc.org Their electrical and optical properties are highly sensitive to their environment. For example, the conductivity of polyaniline changes dramatically upon protonation (doping) or deprotonation (dedoping), making it an excellent material for pH sensors. rsc.orgnih.gov It is also sensitive to various gases like ammonia (B1221849) and hydrogen sulfide (B99878).

A polymer synthesized from this compound would retain the responsive aniline units. The presence of the bulky enediyne side chains in an oxidative polymerization scenario could create a more porous and high-surface-area morphology. This increased surface area could enhance the accessibility of the aniline sites to analytes, potentially leading to a sensor with higher sensitivity and a faster response time.

Furthermore, the fluorescent properties of the monomer (as discussed in 6.2.1) could be exploited for sensing applications. If the fluorescence of the molecule or its polymer is quenched or enhanced upon binding to a specific chemical species (e.g., metal ions, explosives), it could form the basis of a highly selective and sensitive optical chemosensor.

Lack of Publicly Available Research Data on this compound

Extensive research has been conducted to gather information on the chemical compound this compound for the purpose of this article. However, a thorough search of publicly accessible scientific databases and literature has revealed a significant lack of specific research findings pertaining to this particular molecule.

The investigation did not yield any dedicated studies on its potential applications in advanced materials science, including the design principles for analyte recognition based on electronic changes or its sensing mechanisms modulated by its conjugated system. The search results primarily provided information on analogous but structurally distinct compounds, such as other aniline derivatives and diynes.

Due to the explicit instructions to focus solely on this compound and the absence of available data, it is not possible to construct an article that meets the required level of scientific accuracy and detail as outlined in the request. The creation of content on the specified topics without supporting research would be speculative and would not adhere to the professional and authoritative tone required.

Therefore, this article cannot be generated at this time. Further research and publication of studies on this compound are necessary before a comprehensive and scientifically accurate article on its properties and applications can be written.

Q & A

Q. What are the recommended synthetic routes for 4-(Dec-3-ene-1,5-diyn-1-yl)aniline, and how can reaction conditions be optimized to enhance yield?

Answer: The synthesis of this compound involves coupling reactions to introduce the dec-3-ene-1,5-diyn-1-yl group to the aniline scaffold. A two-step strategy is recommended:

Sonogashira coupling for alkyne formation, using palladium catalysts and copper iodide.

Protection of the aniline group (e.g., with acetyl or tert-butyloxycarbonyl groups) to prevent side reactions.
Optimization includes:

  • Temperature control (60–80°C) to balance reactivity and stability of the diyne moiety.
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of the alkene and alkyne groups.
  • Solvent selection (e.g., THF or DMF) to improve solubility of intermediates .

Q. How should researchers approach the spectroscopic characterization of this compound, particularly in resolving overlapping signals in NMR spectra?

Answer:

  • ¹H NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping aromatic and alkyne proton signals. The diyne group (C≡C-C≡C) may deshield adjacent protons, shifting signals downfield (δ 2.5–3.5 ppm).
  • ¹³C NMR: Identify alkyne carbons (δ 70–90 ppm) and conjugated alkene carbons (δ 120–130 ppm).
  • IR Spectroscopy: Confirm alkyne stretches (≈2100 cm⁻¹) and NH₂ bends (≈1600 cm⁻¹).
    Comparative analysis with structurally similar compounds (e.g., 4-(1,2,4-oxadiazol-3-yl)aniline) can aid interpretation .

Q. What stability considerations are critical when handling this compound in laboratory settings?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C under nitrogen to prevent photodegradation of the conjugated diyne-alkene system.
  • Oxygen Sensitivity: Use degassed solvents and Schlenk lines during synthesis to avoid oxidation.
  • Moisture: The aniline group is hygroscopic; employ molecular sieves in storage containers.
    Stability data from analogous compounds (e.g., 4-(tert-butyl)-N-phenylaniline derivatives) suggest a shelf life of ≥6 months under optimal conditions .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound derivatives?

Answer:

  • SHELX Suite: Use SHELXD for phase problem resolution and SHELXL for refinement, particularly for small-molecule crystals. The diyne-alkene system may require high-resolution data (≤1.0 Å) to model bond-length alternations accurately.
  • Twinned Data: For crystals with pseudo-symmetry, employ TWINLAW in SHELXL to refine occupancy ratios.
  • Validation: Cross-validate with DFT-calculated bond angles and distances to confirm geometric parameters .

Q. What strategies can be employed to analyze contradictory bioactivity data observed in different studies of this compound derivatives?

Answer:

  • Assay Variability: Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).
  • Metabolic Stability: Use liver microsome assays to assess if differences arise from rapid degradation.
  • Computational Modeling: Perform molecular dynamics simulations to evaluate target binding under varying pH or ionic strength.
    For example, inconsistencies in COX-2 inhibition data for 2-bromo-4-(methylsulfonyl)aniline derivatives were resolved by standardizing assay protocols .

Q. How can computational modeling be integrated with experimental data to predict the binding modes of this compound with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., enzymes or GPCRs). The diyne-alkene system may adopt π-stacking interactions with aromatic residues.
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of predicted binding poses.
  • QSAR: Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data to refine pharmacophore models.
    Case studies on SARS-CoV-2 Mpro inhibitors (e.g., 4-(quinoline-2-yl)aniline derivatives) demonstrate this approach .

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